

Dimethylcarbamoyl Chloride: A Technical Guide to its Hazards and Toxicity

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Compound of Interest

Compound Name: Dimethylcarbamoyl chloride

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Abstract

Dimethylcarbamoyl chloride (DMCC) is a highly reactive chemical intermediate used in the synthesis of pharmaceuticals, pesticides, and dyes. Despite its utility, DMCC poses significant health risks, including acute toxicity, severe irritation, and carcinogenicity. This technical guide provides an in-depth overview of the hazards and toxicity of **dimethylcarbamoyl chloride**, summarizing key toxicological data, outlining general experimental methodologies for hazard assessment, and visualizing the toxicological profile and related experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals to ensure safe handling and informed risk assessment.

Chemical and Physical Properties

Dimethylcarbamoyl chloride (CAS No. 79-44-7) is a colorless to yellow liquid with a pungent odor.^[1] It is highly reactive and rapidly hydrolyzes in the presence of water or moisture to form dimethylamine, hydrochloric acid, and carbon dioxide.^{[1][2]} This reactivity is central to both its utility as a chemical reagent and its hazardous properties.

Toxicological Hazards

Dimethylcarbamoyl chloride is a potent and versatile toxicant, exhibiting a range of adverse health effects.

Acute Toxicity

DMCC is harmful if swallowed and toxic if inhaled.[3][4] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[5] Symptoms of acute inhalation exposure in rats include damage to the mucous membranes of the nose, throat, and lungs, leading to breathing difficulties.[6]

Table 1: Acute Toxicity of **Dimethylcarbamoyl Chloride**

Route of Exposure	Species	Test	Value	Reference(s)
Oral	Rat	LD50	1000 - 1170 mg/kg	[3][4][7][8][9]
Inhalation	Rat	LC50	180 ppm (6 hours)	[3][8][9][10]
Intraperitoneal	Mouse	LD50	350 mg/kg	[11]

Skin and Eye Irritation

Direct contact with **dimethylcarbamoyl chloride** can cause severe skin irritation and burns, and serious eye damage.[3][5] It is classified as a lachrymator, a substance that causes tearing.[1] Studies in rabbits have demonstrated that DMCC can cause conjunctivitis and keratitis.[11]

Carcinogenicity

Dimethylcarbamoyl chloride is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).[2][12][13] This is based on sufficient evidence of carcinogenicity in experimental animals.[2][12]

Inhalation exposure has been shown to cause nasal tract carcinomas in rats and hamsters.[6][14] Dermal application in mice resulted in skin tumors (papillomas and carcinomas), while subcutaneous and intraperitoneal injections led to local sarcomas.[13][15]

Table 2: Carcinogenicity Classification of **Dimethylcarbamoyl Chloride**

Organization	Classification	Reference(s)
International Agency for Research on Cancer (IARC)	Group 2A: Probably carcinogenic to humans	[2] [12]
National Toxicology Program (NTP)	Reasonably anticipated to be a human carcinogen	[10] [13]
U.S. Environmental Protection Agency (EPA)	Not classified for potential carcinogenicity	[6]

Genotoxicity

Dimethylcarbamoyl chloride is a direct-acting alkylating agent with a wide spectrum of genotoxic activity.[\[2\]](#)[\[12\]](#) It has been shown to induce DNA damage and mutations in bacteria.[\[15\]](#) In fungal systems, it caused aneuploidy, mutation, gene conversion, and DNA damage.[\[15\]](#) In cultured mammalian cells, DMCC induced DNA strand breaks and chromosomal aberrations.[\[15\]](#)

Reproductive and Developmental Toxicity

There is currently no available information on the reproductive or developmental effects of **dimethylcarbamoyl chloride** in humans or animals.[\[6\]](#)

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for the specific historical studies on **dimethylcarbamoyl chloride** are not readily available in the public domain. However, standardized guidelines for assessing the types of toxicity exhibited by DMCC are well-established. The following sections outline the general methodologies that would be employed.

Acute Toxicity Testing

Acute toxicity studies, such as LD50 and LC50 determinations, are typically conducted following OECD (Organisation for Economic Co-operation and Development) guidelines.

- **Oral LD50 (OECD 423):** This method involves the administration of the test substance to a group of fasted animals in a stepwise procedure using a defined dose. Observations of effects and mortality are made over a 14-day period.
- **Inhalation LC50 (OECD 403):** Animals are exposed to the test substance in a whole-body or nose-only inhalation chamber for a defined period (e.g., 4 hours). The concentration of the substance is varied across different groups of animals, and mortality is observed during and after the exposure period.

Dermal and Eye Irritation Studies

- **Dermal Irritation/Corrosion (OECD 404):** A small amount of the test substance is applied to a shaved patch of skin on an animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.[\[16\]](#)[\[17\]](#)
- **Eye Irritation/Corrosion (OECD 405):** A small amount of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific time points.

Carcinogenicity Bioassays

Long-term carcinogenicity studies are conducted to assess the tumor-inducing potential of a chemical. These studies typically involve exposing groups of animals (usually rats and mice) to the test substance for the majority of their lifespan (e.g., two years).

- **Inhalation Carcinogenicity Study (Based on NTP TR-548):** Animals are exposed to various concentrations of the chemical vapor for several hours per day, five days a week. The study includes comprehensive histopathological examination of all major tissues and organs to identify any increase in tumor incidence.
- **Dermal Carcinogenicity Study:** The test substance is applied to the skin of the animals for a specified duration. The animals are monitored for the development of skin tumors.

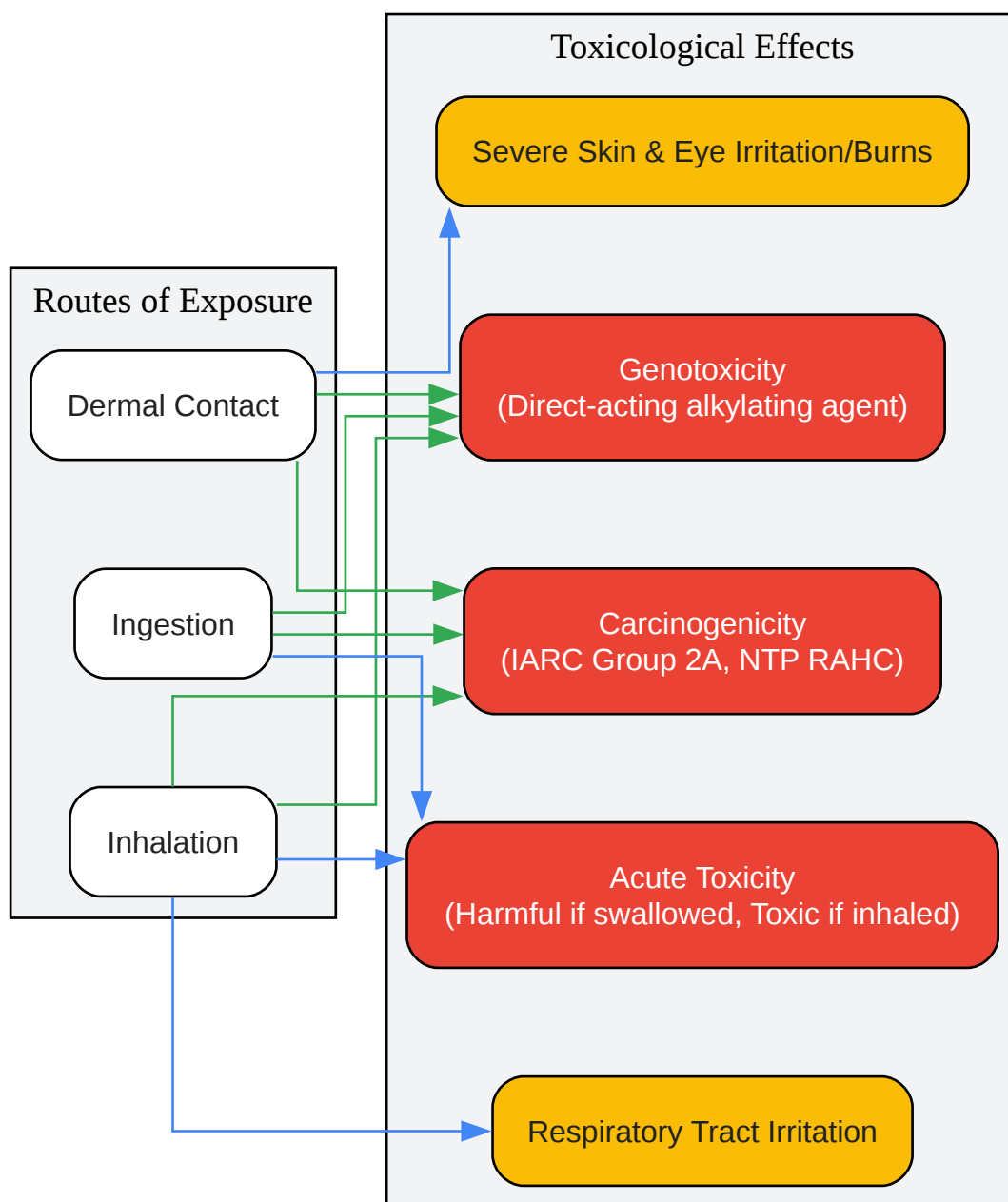
Genotoxicity Assays

A battery of in vitro and in vivo tests are used to assess the genotoxic potential of a chemical.

- Bacterial Reverse Mutation Test (Ames Test - OECD 471): This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test chemical is added to the bacterial cultures, and a positive result is indicated by an increase in the number of colonies that have reverted to a state of being able to synthesize the amino acid, indicating that the chemical has caused a mutation.[\[18\]](#)[\[19\]](#)[\[20\]](#)
- In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Cultured mammalian cells are exposed to the test substance. The cells are then arrested in metaphase, and the chromosomes are examined for structural abnormalities.[\[3\]](#)[\[21\]](#)

Visualizations

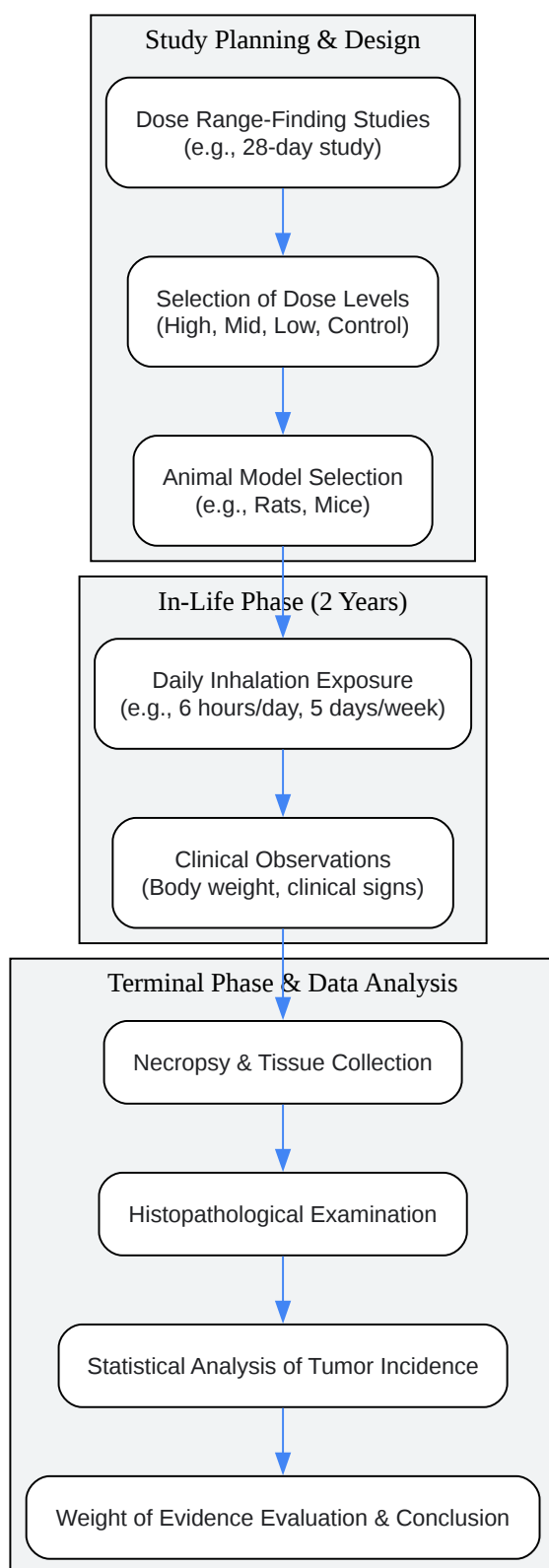
Hazards of Dimethylcarbamoyl Chloride



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Caption: Overview of the primary hazards associated with **dimethylcarbamoyl chloride** exposure.

Generalized Workflow for a Two-Year Inhalation Carcinogenicity Bioassay



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Caption: A generalized workflow for a two-year inhalation carcinogenicity bioassay.

Mechanism of Toxicity

The primary mechanism underlying the genotoxicity and carcinogenicity of **dimethylcarbamoyl chloride** is its action as a direct-acting alkylating agent.^[2]^[12] As a reactive acyl chloride, it can readily react with nucleophilic sites on macromolecules such as DNA, RNA, and proteins.^[22] This alkylation of DNA can lead to mutations, chromosomal damage, and the initiation of carcinogenesis. The rapid hydrolysis of DMCC in aqueous environments to form hydrochloric acid also contributes to its corrosive and irritant properties.^[2] Specific signaling pathways that may be disrupted by DMCC leading to its various toxic effects have not been elucidated in the reviewed literature.

Safety Precautions and Handling

Given its high toxicity and carcinogenicity, **dimethylcarbamoyl chloride** must be handled with extreme caution under stringent safety protocols.

- **Engineering Controls:** Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
- **Personal Protective Equipment (PPE):** Chemical-resistant gloves, protective clothing, and eye/face protection are mandatory. Respiratory protection, such as a NIOSH-approved respirator, should be used when there is a potential for inhalation exposure.
- **Handling:** Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong oxidizing agents and bases.

Conclusion

Dimethylcarbamoyl chloride is a valuable chemical intermediate, but its use is accompanied by significant health hazards. It is acutely toxic, a severe irritant, and a proven animal carcinogen, making it a probable human carcinogen. Its genotoxicity is attributed to its ability to act as a direct alkylating agent. While quantitative data on its acute toxicity and carcinogenicity are available, information on reproductive and developmental toxicity is lacking. Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound to minimize the risk of exposure and adverse health effects. Further

research into the specific molecular mechanisms and signaling pathways involved in its toxicity could provide a more complete understanding of its hazardous profile.

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